![molecular formula C14H16F3N2O3PS B041365 Flupyrazofos CAS No. 122431-24-7](/img/structure/B41365.png)
Flupyrazofos
Overview
Description
Flupyrazofos is a compound with the molecular formula C14H16F3N2O3PS . It is a new type of pyrazole organophosphorus insecticide, which has a high activity against the diamond-back moth (Plutella xylostella) .
Molecular Structure Analysis
The molecular structure of Flupyrazofos consists of a pyrazole ring attached to a phenyl group and a trifluoromethyl group. It also contains a phosphorothioate group attached to two ethoxy groups . The exact mass of Flupyrazofos is 380.05713503 g/mol .Physical And Chemical Properties Analysis
Flupyrazofos has a molecular weight of 380.32 g/mol. It has a complexity of 440 and a topological polar surface area of 77.6 Ų. It has 0 hydrogen bond donors, 8 hydrogen bond acceptors, and 7 rotatable bonds . The water solubility of Flupyrazofos is 0.8 mg/L .Scientific Research Applications
1. Insecticide for Diamond Back Moth Control Flupyrazofos is an organophosphorus insecticide with a pyrazole moiety. It was developed and commercialized by SUNGBO Chemical Company and the Korean Research Institute of Chemical Technology for effective control against the diamond back moth .
Inhibition of Acetylcholinesterase Activity
Flupyrazofos has been found to inhibit acetylcholinesterase activity. This study was conducted to determine the composition and quantity of impurities in technical grades and purified flupyrazofos using GLC/MSD .
Metabolism in Plutella Xylostella
The metabolites of flupyrazofos-oxon in 3rd instar larvae of Diamond Back Moth (DBM) were increased 10 times more at 4 hours than 1 hour after application .
In vitro Metabolism Study
An in vitro metabolism study was conducted to observe the role of enzymes and its kind responsible for tolerance in metabolism of flupyrazofos to Diamond backmoth (DBM), Plutella xylostella as a susceptible insect and Beet armyworm (BAW), Spodoptera exigua as a tolerance insect .
Safety and Hazards
Flupyrazofos has been studied for its potential to induce developmental toxicity in rats. The results show that Flupyrazofos induces fetal growth retardation only at maternally toxic doses in rats and the no-observed-adverse-effect levels (NOAELs) of this agent are considered to be 5 mg/kg for both dams and fetuses .
Mechanism of Action
Flupyrazofos is a novel organophosphorus insecticide that has been developed and commercialized for effective control against pests such as the diamondback moth . This article will delve into the mechanism of action of Flupyrazofos, covering its target of action, mode of action, biochemical pathways, pharmacokinetics, result of action, and the influence of environmental factors on its action.
Target of Action
The primary target of Flupyrazofos is acetylcholinesterase (AChE) . AChE is a critical enzyme in the nervous system of insects, responsible for the breakdown of acetylcholine, a neurotransmitter. By inhibiting AChE, Flupyrazofos disrupts the normal functioning of the insect’s nervous system, leading to its death .
Mode of Action
Flupyrazofos interacts with its target, AChE, by inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, causing an accumulation of this neurotransmitter at the nerve synapses. The excess acetylcholine continuously stimulates the nerve cells, leading to paralysis and eventually death of the insect .
Biochemical Pathways
The principal route of metabolism of Flupyrazofos is by oxidative desulfuration to the oxon, which is then hydrolyzed, principally via base rather than esterase catalysis, to 1-phenyl-3-trifluoromethyl-5-hydroxypyrazole . This metabolic pathway is crucial for the insecticidal activity of Flupyrazofos.
Result of Action
The result of Flupyrazofos action is the effective control of pests, particularly the diamondback moth . By inhibiting AChE, Flupyrazofos causes a disruption in the insect’s nervous system, leading to paralysis and death . This makes Flupyrazofos a potent tool in pest management strategies.
Action Environment
The efficacy and stability of Flupyrazofos can be influenced by various environmental factorsAdditionally, the presence of other substances, such as in a Pesticidal combination, can also influence the action of Flupyrazofos .
properties
IUPAC Name |
diethoxy-[2-phenyl-5-(trifluoromethyl)pyrazol-3-yl]oxy-sulfanylidene-λ5-phosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3N2O3PS/c1-3-20-23(24,21-4-2)22-13-10-12(14(15,16)17)18-19(13)11-8-6-5-7-9-11/h5-10H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZUKGAJJLZRHGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=S)(OCC)OC1=CC(=NN1C2=CC=CC=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3N2O3PS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3058294 | |
Record name | Flupyrazofos | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3058294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Flupyrazofos | |
CAS RN |
122431-24-7 | |
Record name | Flupyrazofos | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=122431-24-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Flupyrazofos | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122431247 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Flupyrazofos | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3058294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Flupyrazofos functions as an acetylcholinesterase (AChE) inhibitor [, ]. AChE is an enzyme crucial for nerve impulse transmission in insects. By inhibiting AChE, flupyrazofos disrupts this transmission, leading to paralysis and eventually death of the insect.
A: Yes, studies have shown that resistant insects, such as the beet armyworm (Spodoptera exigua), exhibit significantly higher insensitivity to flupyrazofos compared to susceptible insects like the diamondback moth []. This suggests potential differences in AChE structure or detoxification mechanisms between species.
ANone: The molecular formula of flupyrazofos is C14H16F3N2O3PS, and its molecular weight is 396.35 g/mol.
A: Yes, Comparative Molecular Field Analysis (CoMFA) studies have been conducted on flupyrazofos and its derivatives []. These studies revealed that the trifluoro-methyl group and the thiophosphoryl group are crucial for its insecticidal activity.
A: CoMFA studies indicate that the trifluoro-methyl and thiophosphoryl groups are key structural features for flupyrazofos's activity []. Modifications to these groups could significantly impact its potency and selectivity.
A: Yes, Korean MRLs have been established for flupyrazofos based on good agricultural practice, acceptable daily intake (ADI), and other factors []. This ensures the safety of food products treated with the insecticide.
A: Studies have identified several metabolites of flupyrazofos, including 1-phenyl-3-trifluoromethyl-5-hydroxypyrazole (PTMHP), PTMHP-sulfate, PTMHP-glucuronide, and flupyrazofos oxon [, , ]. These metabolites are formed through various metabolic pathways, including oxidation and conjugation reactions.
A: Flupyrazofos's insecticidal activity has been extensively studied both in vitro, using enzyme assays [, ], and in vivo, through studies on different insect species, including diamondback moth and beet armyworm [, , , , ]. These studies involve assessing mortality rates, penetration rates, and metabolic fate of the insecticide in the target insects.
A: Yes, studies have reported varying levels of resistance to flupyrazofos in diamondback moth populations from different geographical locations []. This highlights the potential for insects to develop resistance to this insecticide.
A: Researchers employ various analytical techniques to study flupyrazofos, including Gas Chromatography/Mass Spectrometry (GC/MS) [] and High-Performance Liquid Chromatography (HPLC) with UV detection [, ]. These methods allow for the identification and quantification of flupyrazofos and its metabolites in various matrices.
A: Flupyrazofos undergoes degradation in soil, primarily through aerobic metabolism [, ]. Identified degradation products include PTMHP, flupyrazofos oxon, and carbon dioxide [].
A: Under aerobic conditions, the half-life of flupyrazofos in loamy soil was determined to be 13.6 days []. This indicates a relatively moderate persistence in the environment.
A: Studies have shown that flupyrazofos is primarily degraded through aerobic soil metabolism, with a half-life of 13.6 days in loamy soil []. Its degradation products include PTMHP and flupyrazofos oxon [].
A: Flupyrazofos was developed as a new insecticide in Korea around the late 1980s to early 1990s []. Its insecticidal properties, particularly against the diamondback moth, were highlighted during this period [].
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